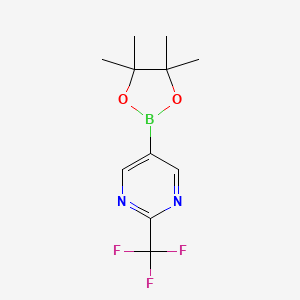
N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride is a chemical compound with the molecular formula C7H16N2O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a sulfonamide group, which is known for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride typically involves the reaction of pyrrolidine with isopropylamine and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Pyrrolidine is reacted with isopropylamine in the presence of a base such as sodium hydroxide to form N-(propan-2-yl)pyrrolidine.
Step 2: The resulting N-(propan-2-yl)pyrrolidine is then reacted with a sulfonyl chloride derivative, such as methanesulfonyl chloride, to form N-(propan-2-yl)pyrrolidine-3-sulfonamide.
Step 3: The final product is obtained by treating N-(propan-2-yl)pyrrolidine-3-sulfonamide with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The pyrrolidine ring contributes to the overall binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride can be compared with other sulfonamide-containing compounds, such as:
N-(propan-2-yl)pyrrolidine-2-sulfonamide: Similar structure but with the sulfonamide group at a different position.
N-(propan-2-yl)pyrrolidine-4-sulfonamide: Another positional isomer with different biological activity.
N-(propan-2-yl)pyrrolidine-3-sulfonamide: The parent compound without the hydrochloride salt.
The uniqueness of this compound lies in its specific structural features and the presence of the hydrochloride salt, which can influence its solubility and stability.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride involves the reaction of propan-2-ylamine with pyrrolidine-3-sulfonyl chloride in the presence of a base to form the desired product. The hydrochloride salt is then formed by reacting the product with hydrochloric acid.", "Starting Materials": [ "Propan-2-ylamine", "Pyrrolidine-3-sulfonyl chloride", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Propan-2-ylamine is added to a reaction flask.", "Step 2: Pyrrolidine-3-sulfonyl chloride is added dropwise to the reaction flask while stirring.", "Step 3: A base (e.g. triethylamine) is added to the reaction mixture to neutralize the hydrogen chloride gas that is produced during the reaction.", "Step 4: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 5: The product is isolated by filtration or extraction and purified by recrystallization.", "Step 6: The product is dissolved in hydrochloric acid to form the hydrochloride salt.", "Step 7: The hydrochloride salt is isolated by filtration or extraction and dried to yield the final product." ] } | |
Número CAS |
2694728-37-3 |
Fórmula molecular |
C7H17ClN2O2S |
Peso molecular |
228.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



